Technical Monograph: (6-Chloro-3-pyridinyl)(4-ethoxyphenyl)methanone
Technical Monograph: (6-Chloro-3-pyridinyl)(4-ethoxyphenyl)methanone
The following technical guide details the chemical identity, synthesis, and application of (6-chloro-3-pyridinyl)(4-ethoxyphenyl)methanone , a critical intermediate in medicinal chemistry.
Strategic Intermediate for Diarylketone Scaffolds in Drug Discovery
Executive Summary
(6-Chloro-3-pyridinyl)(4-ethoxyphenyl)methanone (CAS: 1187165-14-5 ) is a functionalized diarylketone featuring an electron-deficient chloropyridine ring coupled to an electron-rich ethoxybenzene moiety. This distinct electronic asymmetry makes it a high-value scaffold in the synthesis of SGLT2 inhibitors (sodium-glucose cotransporter-2) and kinase inhibitors . Its chloropyridine motif serves as a versatile handle for nucleophilic aromatic substitution (
Chemical Identity & Properties
| Parameter | Data |
| CAS Registry Number | 1187165-14-5 |
| IUPAC Name | (6-chloropyridin-3-yl)(4-ethoxyphenyl)methanone |
| Synonyms | 6-Chloro-3-(4-ethoxybenzoyl)pyridine; Methanone, (6-chloro-3-pyridinyl)(4-ethoxyphenyl)- |
| Molecular Formula | |
| Molecular Weight | 261.70 g/mol |
| SMILES | CCOc1ccc(cc1)C(=O)c1cnc(Cl)nc1 |
| Appearance | White to Off-white Crystalline Solid |
| Melting Point | 92–96 °C (Typical) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in Water |
Synthesis & Manufacturing Protocol
The most robust synthetic route utilizes a Friedel-Crafts Acylation strategy. Unlike standard benzene acylations, the electron-deficient nature of the pyridine ring requires the pyridine species to act as the electrophile (acylating agent) rather than the nucleophile.
Mechanism of Action (Causality)
-
Activation : 6-Chloronicotinic acid is converted to its acid chloride to generate a highly reactive electrophile.
-
Acylation : The acyl chloride attacks the electron-rich phenetole (ethoxybenzene) at the para-position, directed by the strong electron-donating ethoxy group.
-
Selectivity : The 6-chloro substituent on the pyridine remains intact under mild Lewis acid conditions, preserving the handle for future functionalization.
Step-by-Step Protocol
Reagents:
-
6-Chloronicotinic acid (1.0 eq)
-
Thionyl chloride (
) (3.0 eq) -
Phenetole (Ethoxybenzene) (1.1 eq)
-
Aluminum Chloride (
) (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Acid Chloride Formation : Suspend 6-chloronicotinic acid in anhydrous DCM. Add
dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution ( , ) ceases and the solution clears. Evaporate excess to obtain crude 6-chloronicotinoyl chloride. -
Friedel-Crafts Coupling : Re-dissolve the acid chloride in DCM and cool to 0°C.
-
Lewis Acid Addition : Add
portion-wise, maintaining temperature <5°C. The mixture will turn yellow/orange. -
Substrate Addition : Add Phenetole dropwise. The ethoxy group directs the acylation to the para position.
-
Reaction : Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench & Workup : Pour reaction mixture onto ice/HCl. Extract with DCM. Wash organic layer with
(sat.) and Brine. -
Purification : Recrystallize from Ethanol or purify via Flash Column Chromatography (
, Hexane/EtOAc gradient).
Caption: Convergent synthesis via acylation of phenetole with 6-chloronicotinoyl chloride.
Therapeutic & Research Utility
This compound serves as a "Linchpin Intermediate" in the diversion of synthetic pathways toward two major drug classes:
A. SGLT2 Inhibitor Analogs (Gliflozins)
While approved SGLT2 inhibitors like Dapagliflozin utilize a diarylmethane bridge between two phenyl rings, next-generation research focuses on heterocyclic bioisosteres .
-
Utility : The ketone is reduced (using
) to a methylene bridge. -
Target Interaction : The pyridine nitrogen provides an additional hydrogen bond acceptor within the SGLT2 active site, potentially altering selectivity against SGLT1.
-
Functionalization : The 6-chloro group allows for
coupling with glucose analogs or thiols.
B. Kinase Inhibitors (c-Met / VEGFR)
Diarylketones are precursors to diaryl-ethers and amines found in kinase inhibitors.
-
Protocol : The ketone is protected or reduced, and the 6-chloro position is reacted with amines (Buchwald-Hartwig amination) to attach solubilizing groups (e.g., piperazine).
Caption: Strategic diversion of the core scaffold into metabolic and oncological therapeutic classes.
Analytical Characterization (Self-Validation)
To ensure the integrity of this intermediate before downstream use, the following analytical criteria must be met:
-
1H NMR (400 MHz, CDCl3) :
-
Ethoxy Group : Triplet at
1.4 ppm (3H), Quartet at 4.1 ppm (2H). -
Aromatic (Phenyl) : Two doublets (AA'BB' system) around
6.9 and 7.8 ppm. -
Aromatic (Pyridine) : Distinct signals for H-2 (singlet-like), H-4, and H-5. The H-2 proton on the pyridine ring will be significantly deshielded (
8.7 ppm) due to the adjacent nitrogen and carbonyl group.
-
-
HPLC Purity : >98% (Area %) required for catalytic steps.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
-
Mass Spectrometry : ESI+
. The chlorine isotope pattern ( ) must show the characteristic 3:1 ratio.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 80461417. Retrieved from [Link]
-
Hairui Chemical . (6-Chloropyridin-3-yl)(4-ethoxyphenyl)methanone Product Data. Retrieved from [Link]
- Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes". Journal of Medicinal Chemistry, 51(5), 1145–1149. (Contextual grounding for diaryl scaffold synthesis).
-
Schroeder, G. M., et al. (2009) . "Discovery of BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily".[1] Journal of Medicinal Chemistry, 52(5), 1251–1254.[1] (Contextual grounding for pyridine kinase inhibitors).
